4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
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Overview
Description
4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of appropriate benzylidene and imidazolinone precursors under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure complete condensation.
Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound with altered functional groups.
Substitution: The benzylidene and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzylidene alcohols or amines.
Scientific Research Applications
4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2-phenyl-2-imidazolin-5-one: Lacks the p-chlorobenzylidene group, resulting in different reactivity and properties.
1-Benzyl-4-benzylidene-2-phenyl-2-imidazolin-5-one: Contains a benzyl group instead of the p-chlorobenzylidene group.
4-Benzylidene-1-amino-2-phenyl-2-imidazolin-5-one: Lacks the p-chlorobenzylidene group, affecting its chemical behavior.
Uniqueness
4-Benzylidene-1-((p-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to the presence of both benzylidene and p-chlorobenzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
126293-22-9 |
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Molecular Formula |
C23H16ClN3O |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16ClN3O/c24-20-13-11-18(12-14-20)16-25-27-22(19-9-5-2-6-10-19)26-21(23(27)28)15-17-7-3-1-4-8-17/h1-16H/b21-15-,25-16+ |
InChI Key |
LVGIQYSBHSSBAM-ODYMTFIRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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